![molecular formula C17H15F3N2O2 B2453165 (3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034446-06-3](/img/structure/B2453165.png)
(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an organic compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridin-4-yloxy group and a trifluoromethylphenyl group.
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The compound also contains a pyridin-4-yloxy group and a trifluoromethylphenyl group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 336.314. Other physical and chemical properties are not explicitly mentioned in the available literature.Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of (3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone:
Pharmaceutical Development
This compound is of significant interest in pharmaceutical research due to its potential as a scaffold for drug development. The pyrrolidine ring is known for its versatility in medicinal chemistry, contributing to the pharmacophore space and enhancing the stereochemistry of molecules . This makes it a valuable component in the design of new drugs targeting various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Antibacterial Agents
Research has shown that derivatives of pyrrolidine can exhibit potent antibacterial properties . The presence of the trifluoromethyl group in the compound enhances its lipophilicity, which can improve its ability to penetrate bacterial cell membranes. This makes it a promising candidate for the development of new antibacterial agents, particularly against resistant strains.
Antiviral Applications
The compound’s structure suggests potential antiviral activity. Similar compounds have been investigated for their ability to inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells . This makes it a candidate for further research in the development of antiviral drugs, especially for emerging viral infections.
Anti-inflammatory Properties
The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds . This, combined with the pyrrolidine ring, suggests that the compound could be explored for its anti-inflammatory properties. It may act by inhibiting key enzymes or signaling pathways involved in the inflammatory response, making it useful in treating chronic inflammatory diseases.
Neuroprotective Agents
Given the compound’s ability to interact with various biological targets, it could be investigated for neuroprotective effects. Compounds with similar structures have shown promise in protecting neurons from oxidative stress and apoptosis . This could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Cancer Therapeutics
The compound’s unique structure allows it to be a potential candidate for cancer therapy. The pyrrolidine ring can enhance the binding affinity to cancer cell receptors, while the trifluoromethyl group can improve the compound’s pharmacokinetic properties . Research could focus on its ability to inhibit cancer cell proliferation and induce apoptosis.
Cardiovascular Research
The compound may also have applications in cardiovascular research. Its structural features suggest it could be used to develop new treatments for cardiovascular diseases by targeting specific enzymes or receptors involved in heart function and blood pressure regulation .
Metabolic Disorders
Finally, the compound could be explored for its potential in treating metabolic disorders. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a promising candidate for drugs targeting metabolic pathways involved in conditions such as diabetes and obesity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-pyridin-4-yloxypyrrolidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c18-17(19,20)13-3-1-2-12(10-13)16(23)22-9-6-15(11-22)24-14-4-7-21-8-5-14/h1-5,7-8,10,15H,6,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZWRIXZFCLZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.